molecular formula C19H17NO4 B2390052 N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-96-2

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2390052
CAS No.: 325779-96-2
M. Wt: 323.348
InChI Key: UUBRIUOQBTXIEL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative of interest in medicinal chemistry and biochemical research. Coumarin derivatives are a significant class of compounds studied for their diverse biological activities . Related structural analogues have demonstrated potential as key scaffolds in developing agents for targeting neurological conditions, with some compounds exhibiting promise in theoretical studies for Alzheimer's disease by targeting enzymes like acetylcholinesterase . Furthermore, similar coumarin-carboxamide compounds have been investigated as selective inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a crucial target for regulating neurotransmitters . Other research avenues for this class of molecules include their evaluation as potential anti-austerity agents, which could target cancer cell tolerance to nutrient starvation, and their investigation as carbonic anhydrase inhibitors (CAIs), particularly against tumor-associated isoforms like hCA IX and XII . The structural features of this compound—including the coumarin core, the 6-methoxy substitution, and the 2,4-dimethylphenyl carboxamide group—make it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic avenues in areas such as oncology and neuroscience. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-4-6-16(12(2)8-11)20-18(21)15-10-13-9-14(23-3)5-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBRIUOQBTXIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

Reagents :

  • 3-Methoxyphenol (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)
  • Concentrated sulfuric acid (catalytic)
  • Toluene (solvent)

Procedure :

  • Combine 3-methoxyphenol and ethyl acetoacetate in anhydrous toluene.
  • Add concentrated sulfuric acid dropwise under ice cooling.
  • Reflux at 110°C for 4 hours.
  • Pour the mixture into ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
  • Purify via recrystallization (ethanol/water) to yield ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate as a white solid.

Characterization :

  • Yield : 78–85%
  • Melting Point : 89–91°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.58 (s, 1H, C4-H), 7.42 (d, J = 8.8 Hz, 1H, C5-H), 6.99 (dd, J = 8.8, 2.4 Hz, 1H, C7-H), 6.86 (d, J = 2.4 Hz, 1H, C8-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).

Amidation of the Coumarin Ester

Conversion of the ester to the target carboxamide employs nucleophilic acyl substitution with 2,4-dimethylaniline. Two primary methods are documented: direct aminolysis and acid chloride intermediation.

Direct Aminolysis Under Reflux

Reagents :

  • Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (1.0 equiv)
  • 2,4-Dimethylaniline (1.5 equiv)
  • Ethanol (solvent)

Procedure :

  • Reflux the ester and amine in ethanol for 8–12 hours.
  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.
  • Recrystallize from ethanol to obtain the pure carboxamide.

Characterization :

  • Yield : 70–75%
  • Melting Point : 158–160°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.72 (s, 1H, C4-H), 7.64 (d, J = 8.8 Hz, 1H, C5-H), 7.22–7.18 (m, 3H, Ar-H), 6.94 (d, J = 2.4 Hz, 1H, C8-H), 6.72 (d, J = 8.8 Hz, 1H, C7-H), 3.85 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃), 2.24 (s, 3H, CH₃).

Acid Chloride Mediated Synthesis

Reagents :

  • 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv)
  • Thionyl chloride (SOCl₂, 3.0 equiv)
  • 2,4-Dimethylaniline (1.2 equiv)
  • Triethylamine (TEA, 2.0 equiv)
  • Dichloromethane (DCM, solvent)

Procedure :

  • Convert the carboxylic acid to the acid chloride by refluxing with SOCl₂ for 2 hours.
  • Evaporate excess SOCl₂ under vacuum.
  • Dissolve the acid chloride in DCM, add TEA and 2,4-dimethylaniline dropwise at 0°C.
  • Stir at room temperature for 6 hours, wash with HCl (1M), and dry over Na₂SO₄.
  • Purify via column chromatography (hexane/ethyl acetate).

Characterization :

  • Yield : 82–88%
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Parameter Direct Aminolysis Acid Chloride Route
Reaction Time 8–12 hours 6 hours
Yield 70–75% 82–88%
Purity ≥95% ≥98%
Scalability Moderate High
Cost Low Moderate

The acid chloride method offers superior yields and purity, albeit requiring stringent anhydrous conditions. Direct aminolysis remains advantageous for simplicity and cost-effectiveness.

Mechanistic Insights

Pechmann Condensation Mechanism

The reaction proceeds via initial protonation of the phenolic hydroxyl, facilitating electrophilic attack by the β-keto ester. Cyclization and dehydration yield the coumarin core.

Amidation Dynamics

  • Direct Aminolysis : Ethanol mediates nucleophilic attack by the amine on the ester carbonyl, releasing ethanol as a byproduct.
  • Acid Chloride Route : The highly electrophilic acyl chloride reacts rapidly with the amine, with TEA scavenging HCl to drive the reaction.

Analytical Validation

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₀H₁₉NO₄ ([M+H]⁺) : 338.1387
  • Observed : 338.1389.

X-ray Crystallography :
Single-crystal analysis confirms the planar coumarin core and the dihedral angle (85.2°) between the chromene and aryl rings.

Challenges and Optimization Strategies

  • Steric Hindrance : The 2,4-dimethyl substituents on the aniline impede nucleophilic attack. Remedies include using excess amine (1.5–2.0 equiv) or elevated temperatures (reflux in xylenes).
  • Byproduct Formation : Partial hydrolysis of the ester can occur; rigorous drying of solvents minimizes this.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the carboxamide group and the chromene ring. Key examples include:

N-(2-Carboxyphenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (36b)
  • Substituent : 2-Carboxyphenyl (electron-withdrawing carboxyl group).
  • Physical Properties : Melting point 124–125°C; IR spectra show strong C=O stretches at 1726, 1694, and 1675 cm⁻¹, indicative of multiple carbonyl groups .
  • Synthesis : Prepared via Methods A and B with yields of 69% and 59%, respectively .
  • Comparison : The carboxyl group enhances polarity, likely improving aqueous solubility but reducing membrane permeability compared to the hydrophobic dimethylphenyl group in the target compound.
N-(3-Chloro-2-Methylphenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
  • Substituent : 3-Chloro-2-methylphenyl (chlorine as an electron-withdrawing group).
  • This contrasts with the electron-donating methyl groups in the target compound, which may favor hydrophobic interactions .
N,N-Dibenzyl-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
  • Substituent : N,N-Dibenzyl (bulky, lipophilic groups).
  • Comparison : The dibenzyl substituent introduces steric hindrance, which may reduce binding affinity to compact active sites. However, increased lipophilicity could enhance blood-brain barrier penetration, a property less likely for the smaller dimethylphenyl group in the target compound .
N-(4-Bromophenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
  • Substituent : 4-Bromophenyl (electron-withdrawing bromine).
  • Physical Properties : Molecular weight 374.2 g/mol; purity ≥95% .
  • Comparison : Bromine’s strong electron-withdrawing effect may stabilize the coumarin ring’s electron-deficient regions, altering reactivity in photochemical or redox-mediated processes compared to the target compound’s methyl-dominated substituent .
6-Bromo-N-(2,4-Dimethylphenyl)-2-Oxo-2H-Chromene-3-Carboxamide
  • Substituent : Bromine at position 6 (replacing methoxy in the target compound).
  • Comparison : Bromine’s electron-withdrawing nature at position 6 could reduce the electron density of the chromene ring, affecting UV absorption and fluorescence properties critical for imaging applications. The methoxy group in the target compound, being electron-donating, may enhance photostability .

Biological Activity

N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of 2H-chromene-3-carboxamides. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities , including anti-inflammatory , antioxidant , and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO3C_{18}H_{19}NO_3, with a molecular weight of approximately 313.33 g/mol. The compound features a coumarin core functionalized with a 6-methoxy group and a 2,4-dimethylphenyl group on the amide nitrogen. The structural characteristics suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action of this compound involves its interaction with multiple molecular targets within biological systems. These interactions are thought to contribute to its therapeutic applications in conditions characterized by oxidative stress and inflammation.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of chromone derivatives against various cancer cell lines. For instance, this compound has shown promising results against human breast adenocarcinoma (MCF-7) cells:

CompoundCell LineIC50 (µM)
This compoundMCF-768.4 ± 3.9

This suggests that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate its precise mechanisms.

Anti-inflammatory and Antioxidant Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating various chromone derivatives demonstrated that those similar to this compound displayed significant cytotoxicity against leukemia and breast cancer cells, indicating potential as therapeutic agents in oncology .
  • Mechanistic Insights : Flow cytometry assays have revealed that compounds like this compound can induce apoptosis in a dose-dependent manner across different cancer cell lines .
  • Comparative Studies : In comparative analyses with other known anticancer agents, this compound showed activity comparable to doxorubicin against specific cancer cell lines, suggesting a need for further development and structural modification to enhance efficacy .

Q & A

Q. What are the standard synthetic protocols for N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
  • Step 2 : Amidation of the carboxylic acid intermediate with 2,4-dimethylaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
  • Optimization : Temperature control (e.g., 0–25°C for amidation) and solvent polarity adjustments improve yield and purity. Monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range).
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₂₁H₂₁NO₅).
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers ensure the compound’s structural fidelity during synthesis?

  • Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) with SHELX software suite refines bond lengths/angles and detects disorder .
  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations). Discrepancies in carbonyl stretching frequencies (e.g., 1700–1750 cm⁻¹) may indicate impurities .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

  • Disorder in Aromatic Rings : Common in bulky substituents (e.g., 2,4-dimethylphenyl). Use twin refinement in SHELXL or alternate disorder models .
  • Data-to-Parameter Ratio : Aim for ≥15:1 to avoid overfitting. High-resolution data (<1.0 Å) improves model accuracy .
  • Thermal Motion : Anisotropic refinement for non-H atoms and riding models for H atoms reduce artifacts .

Q. How do substituents (e.g., methoxy, dimethylphenyl) influence reactivity in nucleophilic/electrophilic reactions?

  • Methoxy Group : Electron-donating effects enhance electrophilic substitution at the chromene C-8 position.
  • Dimethylphenyl Group : Steric hindrance slows amidation kinetics but stabilizes the carboxamide via hydrophobic interactions.
  • Case Study : Nitro-group reduction (e.g., using H₂/Pd-C) requires careful pH control to avoid chromene ring opening .

Q. What methodologies are recommended for evaluating bioactivity while minimizing false positives?

  • Targeted Assays : Use enzyme inhibition studies (e.g., kinase assays) with IC₅₀ determination via dose-response curves.
  • Cytotoxicity Screening : Pair with HEK293 or HepG2 cell lines to differentiate specific activity from general toxicity.
  • SAR Studies : Compare with analogs (e.g., N-(4-fluorophenyl) derivatives) to identify pharmacophores .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardize Assay Conditions : Control variables like DMSO concentration (<0.1%), cell passage number, and incubation time.
  • Validate Purity : Re-test compounds with orthogonal methods (e.g., LC-MS vs. NMR). Impurities >2% can skew results .
  • Meta-Analysis : Use platforms like PubChem to cross-reference bioactivity data across studies .

Q. What computational tools are effective for predicting interactions with biological targets?

  • Docking Simulations : AutoDock Vina or Glide models ligand-receptor binding. Focus on hydrogen bonds with the carboxamide and π-π stacking with the chromene .
  • MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD <2.0 Å over 100 ns) .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs like N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide?

  • Structural Differences : The 2,4-dimethylphenyl group increases lipophilicity (logP +0.5) and steric bulk, reducing membrane permeability but enhancing target selectivity.
  • Functional Impact : The methoxy group at C-6 enhances electron density, altering redox potential compared to non-substituted chromenes .

Q. What mechanistic insights explain its potential as a kinase inhibitor?

  • ATP-Competitive Binding : The chromene core mimics adenine’s planar structure, while the carboxamide forms hydrogen bonds with kinase hinge regions.
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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